2-Propenoic acid, 2-(tributylstannyl)-, methyl ester

Overview

Description

2-Propenoic acid, 2-(tributylstannyl)-, methyl ester, also known as MTBE, is a colorless and flammable liquid with a sweet odor. It is a volatile organic compound (VOC) that is widely used as a fuel additive and in the production of high-octane gasoline. MTBE is a derivative of propene and is produced by the reaction of methanol and isobutylene in the presence of an acid catalyst. It is a highly reactive compound and has been used in a variety of applications, including the synthesis of pharmaceuticals, pesticides, and other chemicals.

Scientific Research Applications

Therapeutic Applications of Caffeic Acid Phenethyl Ester in Inflammation and Cancer

Caffeic acid phenethyl ester (CAPE), a bioactive polyphenolic ester derived from propolis extract, shows promise in therapeutic applications against inflammation and cancer. Its molecular targets include transcription factors such as NF-κB, TNF-α, and IL-6, suggesting its potential in clinical studies to explore toxicities and therapeutic benefits (Murtaza et al., 2014).

Jasmonic Acid and Its Derivatives for Drug and Nutraceutical Applications

Jasmonic acid and its derivatives, being plant stress hormones, have shown significant promise in medicinal chemistry. Their synthesis, usage, and biological activities highlight their potential as drugs and prodrugs, suggesting directions for future research and development in therapeutics (Ghasemi Pirbalouti et al., 2014).

Environmental Behavior of Parabens

Parabens, esters of para-hydroxybenzoic acid, commonly used as preservatives, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, they persist in surface water and sediments, highlighting the need for further studies on their toxicity and environmental impact (Haman et al., 2015).

Pharmacological Importance of Caffeic Acid Phenethyl Ester

The pharmacological importance of CAPE, particularly in relation to its anti-inflammatory, neuroprotective, hepatoprotective, and cardioprotective effects, is significant. Despite its effectiveness in vitro and in vivo, further investigation in clinical trials is encouraged to understand its full therapeutic potential (Tolba et al., 2013).

Biotechnological Routes from Lactic Acid

The use of lactic acid derived from biomass for producing various chemicals demonstrates the potential of biotechnological routes in green chemistry. Lactic acid serves as a feedstock for synthesizing pyruvic acid, acrylic acid, and lactate ester, among others, showcasing the versatility of biotechnological processes in utilizing renewable resources for chemical production (Gao et al., 2011).

properties

IUPAC Name |

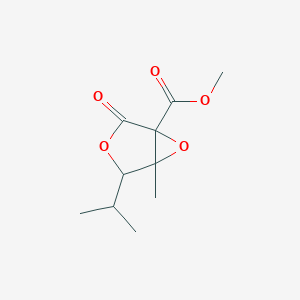

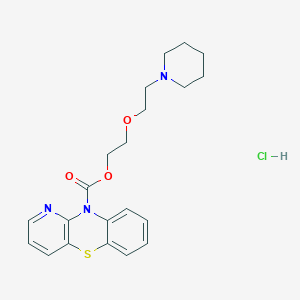

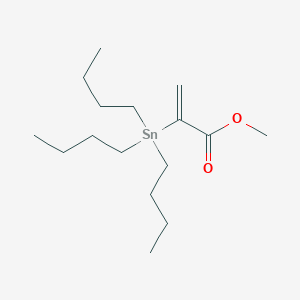

methyl 2-tributylstannylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5O2.3C4H9.Sn/c1-3-4(5)6-2;3*1-3-4-2;/h1H2,2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBHRHOGMCLJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449864 | |

| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 2-(tributylstannyl)-, methyl ester | |

CAS RN |

124582-37-2 | |

| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.